molecular formula C17H17Cl3N2O B11979833 N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide

Cat. No.: B11979833
M. Wt: 371.7 g/mol
InChI Key: WEPULDWVMKUKCH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide is a synthetic organic compound characterized by the presence of a naphthamide group attached to a trichloroethyl-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthylamine with 2,2,2-trichloroethyl chloroformate in the presence of a base, followed by the addition of pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1-naphthylamine reacts with 2,2,2-trichloroethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate is then reacted with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the trichloroethyl group.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-pyrrolidinyl)ethyl-benzamide
  • 2-Methyl-N-(2,2,2-trichloro-1-(1-pyrrolidinyl)ethyl)benzamide
  • N-(2,2,2-Trichloro-1-isothiocyanato-ethyl)benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide is unique due to its naphthamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H17Cl3N2O/c18-17(19,20)16(22-10-3-4-11-22)21-15(23)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2,(H,21,23)

InChI Key

WEPULDWVMKUKCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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